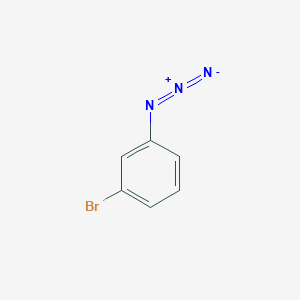

1-Azido-3-bromobenzene

描述

Significance of Aryl Azides in Modern Chemical Synthesis

Aryl azides are a class of organic compounds that have garnered considerable interest due to their diverse reactivity. at.ua The azide (B81097) group can act as a soft nucleophile and is a key participant in various transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." sigmaaldrich.comwikipedia.orgbaseclick.eu This reaction, particularly the copper(I)-catalyzed version (CuAAC), allows for the efficient and highly regioselective formation of 1,2,3-triazole rings from azides and terminal alkynes. vulcanchem.combaseclick.eu These triazole products have found applications in medicinal chemistry and materials science. vulcanchem.com

Beyond cycloadditions, aryl azides can be reduced to form anilines, serving as protected amine synthons. wikipedia.orgbaseclick.eu They can also undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can participate in a variety of insertion and rearrangement reactions. mdpi.com Despite their utility, the energetic nature of some low molecular weight azides necessitates careful handling. at.uawikipedia.org

Contextual Overview of Halogenated Arenes in Organic Transformations

Halogenated arenes, or aryl halides, are fundamental intermediates in organic synthesis. numberanalytics.comsparkl.me The introduction of a halogen atom onto an aromatic ring significantly alters its chemical properties, transforming it into a versatile handle for further functionalization. numberanalytics.com The carbon-halogen bond provides a reactive site for a wide array of cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

Prominent examples of such reactions include the Suzuki-Miyaura coupling (with boronic acids), the Heck-Mizoroki reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These transformations, often catalyzed by transition metals like palladium, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. thieme-connect.com The presence of a halogen on an aromatic ring also influences the ring's susceptibility to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. sparkl.meacs.orgresearchgate.net

Research Trajectories for 1-Azido-3-bromobenzene

The dual functionality of this compound allows for its participation in a wide range of synthetic applications, making it a valuable tool for chemical biologists and medicinal chemists. vulcanchem.com Its ability to undergo sequential and selective reactions at both the azide and bromo positions opens up avenues for the creation of complex molecules.

Current research involving this compound includes:

Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. vulcanchem.comtandfonline.comtandfonline.com This has been utilized in the synthesis of sulfocoumarin derivatives as potential carbonic anhydrase inhibitors and in the modification of protoporphyrin IX. tandfonline.comtandfonline.comresearchgate.net

Synthesis of Heterocycles: The compound is a precursor for various heterocyclic systems, including benzodiazepine (B76468) triazole derivatives. vulcanchem.com

Bioconjugation: The "click" functionality enables the attachment of this compound to biomolecules, facilitating the introduction of probes for imaging or therapeutic purposes. vulcanchem.com

Cross-Coupling Reactions: The bromo group can be utilized in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Aryne Precursors: Research has explored the use of derivatives of this compound in the generation of arynes, which are highly reactive intermediates in organic synthesis. nih.govacs.org

The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromoaniline (B18343) |

| sodium nitrite (B80452) |

| hydrochloric acid |

| sodium azide |

| aryl azides |

| halogenated arenes |

| benzodiazepine triazole |

| 1,2,3-triazoles |

| terminal alkynes |

| anilines |

| nitrenes |

| boronic acids |

| alkenes |

| amines |

| sulfocoumarins |

| protoporphyrin IX |

Structure

3D Structure

属性

IUPAC Name |

1-azido-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKGUBBTVRHUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340016 | |

| Record name | 1-azido-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-89-5 | |

| Record name | 1-Azido-3-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-azido-3-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-3-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 3 Bromobenzene and Its Analogues

Classical Approaches in Aryl Azide (B81097) Synthesis

Traditional methods for the synthesis of aryl azides, including 1-azido-3-bromobenzene, have been the cornerstone of organic synthesis for many years. benthamdirect.com These approaches are generally reliable and utilize readily available reagents.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides another route to aryl azides, particularly for aromatic systems that are activated by electron-withdrawing groups. researchgate.netthieme-connect.com In this type of reaction, a leaving group, such as a halide, on the aromatic ring is displaced by the azide anion.

For example, the synthesis of 2-azido-3-nitropyridines can be accomplished from 2-chloro-3-nitropyridines using sodium azide as the nucleophile. mdpi.com The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups ortho or para to the leaving group facilitates the reaction. researchgate.net In some cases, phase-transfer catalysts can be employed to facilitate the substitution on halogenated benzenes under milder conditions. researchgate.net

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Chloro-3-nitropyridine | NaN₃ | - | 2-Azido-3-nitropyridine | mdpi.com |

| Halogenated benzenes | NaN₃ | Phase-transfer catalyst, 25-70°C | Substituted aryl azides | researchgate.net |

Azido-Demetallation Reactions from Organometallic Species

Aryl azides can also be synthesized through azido-demetallation reactions, where an organometallic species, such as an aryllithium or aryl Grignard reagent, reacts with an azide source. thieme-connect.com For instance, an aryl halide can be converted into its corresponding aryllithium reagent using a strong base like tert-butyllithium. Subsequent reaction with tosyl azide furnishes the desired aryl azide. mdpi.com This method offers an alternative for substrates that may not be suitable for diazotization or SNAr conditions.

| Starting Material | Reagents | Product | Yield | Reference |

| Aromatic halide | 1. t-BuLi 2. Tosyl azide | Aryl azide | 96% | mdpi.com |

Transition Metal-Catalyzed Azidation Protocols

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of aryl azides, offering alternative reaction pathways and often milder conditions. mdpi.com Copper-catalyzed reactions have been particularly prominent in this area.

One notable approach is the copper-catalyzed coupling of aryl halides with sodium azide. For example, various aryl iodides can be efficiently converted to their corresponding aryl azides using a copper catalyst. researchgate.net Another strategy involves the copper-catalyzed reaction of arylboronic acids with an azide source. mdpi.com

Furthermore, direct C-H azidation has been developed, where a C-H bond on an aromatic ring is directly converted to a C-N₃ bond. nih.gov For instance, anilines can undergo ortho-C-H azidation using a copper catalyst, an azide source like trimethylsilyl (B98337) azide (TMSN₃), and an oxidant. mdpi.comnih.gov This method is highly attractive due to its atom economy and the ability to functionalize otherwise unreactive C-H bonds.

| Starting Material | Catalyst | Reagents | Product | Reference |

| Aryl iodide | Cu(TMHD)₂ | NaN₃ | Aryl azide | researchgate.net |

| Arylboronic acid | CuSO₄ | NaN₃ | Aryl azide | mdpi.com |

| Aniline (B41778) | CuBr | TMSN₃, TBHP | ortho-Azidoaniline | mdpi.comnih.gov |

| 2-Aryl-pyridine | CuI | BtSO₂N₃, K₂S₂O₈ | ortho-Azido-2-aryl-pyridine | mdpi.com |

Copper-Catalyzed Azidation Methods

Copper-catalyzed azidation of aryl halides represents one of the most common and efficient methods for the synthesis of aryl azides. This approach is often preferred due to the relatively low cost of copper catalysts and their effectiveness in coupling aryl halides with an azide source, typically sodium azide (NaN₃).

Research has demonstrated that the combination of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide, with a suitable ligand can effectively catalyze the azidation of aryl bromides and iodides. For instance, a system employing CuI and the ligand N,N'-dimethylethylenediamine in DMSO has been shown to be effective for the amination of aryl halides with sodium azide under microwave irradiation. koreascience.kr Another efficient system utilizes a heterogeneous copper(I) catalyst, delafossite (B1172669) (CuFeO₂), in conjunction with L-proline as a ligand. thieme-connect.com This method allows for the selective azidation of various aryl halides, including those with electron-withdrawing and electron-donating groups, without the formation of competing aniline byproducts. thieme-connect.com The reactions are typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

The general reaction for the copper-catalyzed azidation of an aryl halide is as follows: Ar-X + NaN₃ → [Cu catalyst, ligand, solvent, heat] → Ar-N₃ + NaX (where X = Br, I)

A variety of aryl bromides can be converted to their corresponding azides in good yields using a CuFeO₂/L-proline catalytic system in DMSO.

Table 1: Copper-Catalyzed Azidation of Aryl Bromides

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 1,3-Dibromobenzene | This compound | Good |

| 1-Bromo-4-nitrobenzene | 1-Azido-4-nitrobenzene | 95 |

| 1-Bromo-4-methoxybenzene | 1-Azido-4-methoxybenzene | 85 |

| 4-Bromoacetophenone | 4-Azidoacetophenone | 90 |

Data derived from studies on copper-catalyzed azidation of aryl halides. thieme-connect.com

Rhodium-Catalyzed Azidation Methods

Rhodium catalysis has emerged as a powerful tool for the direct C-H azidation of arenes, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials like aryl halides. wiley.com These methods typically involve a directing group on the arene substrate to guide the rhodium catalyst to a specific C-H bond, usually in the ortho position.

Cationic rhodium(III) complexes, such as those derived from [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl), are effective catalysts for this transformation. wiley.comorgsyn.org The reaction often employs an oxidant, like PhI(OAc)₂, and an azide source, such as sodium azide. wiley.com The directing group, for example a pyridine (B92270) or pyrazole (B372694) moiety, coordinates to the rhodium center, facilitating the cleavage of the adjacent C-H bond and subsequent C-N bond formation. wiley.comnih.gov Mechanistic studies suggest the reaction proceeds through a cyclometalated rhodium intermediate. wiley.comorgsyn.org

Table 2: Rhodium-Catalyzed C-H Azidation of Arenes with a Directing Group

| Arene Substrate | Directing Group | Azide Source | Catalyst System | Product |

|---|---|---|---|---|

| 2-Phenylpyridine | Pyridine | NaN₃ | [{RhCp*Cl₂}₂], PhI(OAc)₂, TsOH | 2-(2-Azidophenyl)pyridine |

| Benzo[h]quinoline | Quinoline (B57606) | Sulfonyl Azide | [Cp*Rh(III)]²⁺(SbF₆)₂²⁻ | N-(Benzo[h]quinolin-10-yl)benzenesulfonamide derivative |

| 1-Phenyl-1H-pyrazole | Pyrazole | NaN₃ | [{RhCp*Cl₂}₂], PhI(OAc)₂ | 1-(2-Azidophenyl)-1H-pyrazole |

Data compiled from research on rhodium-catalyzed C-H functionalization. wiley.comorgsyn.orgnih.gov

Palladium-Mediated Azidation Routes

Palladium catalysts are well-known for their versatility in cross-coupling reactions, and they have also been successfully applied to the synthesis of aryl azides from aryl halides. These methods can offer high efficiency and functional group tolerance.

One notable development is the palladium-catalyzed cascade azidation/carbonylation of aryl halides. exlibrisgroup.comresearchgate.net In this process, both aryl iodides and bromides can be converted into the corresponding amides using a PdCl₂/Xantphos catalyst system with sodium azide as the nitrogen source. exlibrisgroup.com The reaction proceeds through an initial azidation step followed by carbonylation. While this specific cascade leads to amides, direct azidation of aryl halides to aryl azides is also a key application of palladium catalysis. mdpi.com Similar to copper catalysis, these reactions involve the coupling of an aryl halide with an azide salt, often requiring a phosphine (B1218219) ligand to facilitate the catalytic cycle.

Silver-Catalyzed Azidation Strategies

Silver catalysts provide another avenue for the synthesis of aryl azides, particularly from arylboronic acids. This method complements the halide-based coupling reactions by utilizing different starting materials. Silver(I) salts, such as silver nitrate (B79036) (AgNO₃) or silver oxide (Ag₂O), can catalyze the coupling of arylboronic acids with an azide source like trimethylsilyl azide (TMSN₃). uva.nl

The reaction is believed to proceed through a transmetalation step where the aryl group is transferred from boron to silver, followed by a reaction with the azide source to yield the aryl azide. This approach has been used to synthesize a range of aryl azides. Furthermore, silver catalysis is also involved in other transformations like decarboxylative azidation, expanding the toolkit for generating azide-containing molecules. mdpi.comunipv.it

Iron-Catalyzed Azidation Approaches

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed azidation reactions have been developed, offering a cost-effective and environmentally benign alternative to methods using precious metals. While much of the research has focused on the azidation of C(sp³)-H bonds and alkenes, iron catalysis is also applicable to the formation of aryl azides. nih.govnih.govresearchgate.net

For example, iron(III) catalysts have been used for the azidation of benzylic acetates using TMSN₃. mdpi.com Iron(II) bromide has been shown to catalyze the intramolecular transformation of aryl azides with ortho-substituents to form nitrogen-containing heterocycles, indicating iron's ability to interact with and activate the azide functionality. nih.gov The development of iron-catalyzed direct azidation of aryl C-H bonds or cross-coupling with aryl halides is an active area of research, promising more sustainable routes to compounds like this compound.

Advanced and Emerging Synthetic Techniques

Formal C-H Azidation Strategies

Direct C-H azidation is a highly desirable strategy as it avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical synthesis. rsc.org This approach involves the direct conversion of a C-H bond on an aromatic ring into a C-N₃ bond.

As previously mentioned, rhodium(III) complexes have been at the forefront of directed C-H azidation. wiley.comnih.gov Similarly, copper catalysts have been employed for the regioselective C-H azidation of arenes. For example, a copper-catalyzed pyridine-directed ortho-azidation of arenes has been developed using benzotriazole (B28993) sulfonyl azide as a safe and stable azidating agent. rsc.org This method works for a variety of arenes with both electron-donating and electron-withdrawing groups. Another strategy involves a deprotonative zincation of the arene, followed by a copper-catalyzed azidation of the resulting aryl-zinc intermediate, which allows for the azidation of a broad scope of arenes and heteroarenes. nih.gov These emerging techniques provide powerful tools for the synthesis of complex aryl azides with high precision.

Table 3: Comparison of C-H Azidation Methods

| Catalyst Metal | Directing Group Requirement | Azide Source | Typical Substrates |

|---|---|---|---|

| Rhodium | Yes (e.g., Pyridine, Pyrazole) | NaN₃, Sulfonyl Azides | 2-Phenylpyridine, 1-Phenylpyrazole |

| Copper | Yes (e.g., Pyridine, Amine) | NaN₃, Benzotriazole Sulfonyl Azide | 2-Phenylpyridines, Anilines |

| Copper/Zinc | No (via deprotonation) | Azidoiodinane | Indoles, Thiophenes, Pyridines |

Data compiled from research on C-H functionalization. wiley.comnih.govrsc.orgnih.gov

Ir-Catalyzed C-H Borylation Followed by Cu-Catalyzed Azidation

A powerful and contemporary strategy for the synthesis of aryl azides involves a two-step, one-pot sequence commencing with iridium-catalyzed C-H borylation, followed by a copper-catalyzed azidation. researchgate.netmedium.com This method offers a direct route to functionalize aromatic C-H bonds, which are typically unreactive, providing access to a wide array of substituted aryl azides that might be challenging to synthesize via traditional methods. rsc.orgvanderbilt.edu

The first step, iridium-catalyzed C-H borylation, has become a popular method for the regioselective functionalization of arenes and heteroarenes. medium.comrsc.org This reaction typically employs an iridium catalyst, such as [Ir(OMe)(COD)]₂ (methoxy(cyclooctadiene)iridium(I) dimer), in the presence of a bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). nih.gov The regioselectivity of this borylation is primarily governed by steric factors, leading to the borylation of the least sterically hindered C-H bond. nih.gov For a substrate like 1,3-dibromobenzene, this methodology allows for the introduction of a boronic ester group at a specific position, which can then be further functionalized.

The subsequent step is a copper-catalyzed azidation of the in situ generated arylboronic ester. This transformation is typically achieved using a copper(I) or copper(II) salt, such as copper(I) iodide (CuI) or copper(II) sulfate (B86663) (CuSO₄), and an azide source like trimethylsilyl azide (TMSN₃) or sodium azide (NaN₃). researchgate.netmdpi.com The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. mdpi.com The use of TMSN₃ often requires an activator, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to cleave the Si-N₃ bond. mdpi.com This two-step, one-pot approach has been successfully applied to the synthesis of various borylated aryl alkynes by first performing the Ir-catalyzed C-H borylation on an aryl bromide, followed by a Sonogashira cross-coupling reaction. nih.gov

A plausible reaction pathway for the synthesis of this compound via this method would start with 1,3-dibromobenzene. The Ir-catalyzed borylation would selectively install a boronic ester at one of the available C-H positions. Subsequent addition of a copper catalyst and an azide source would then convert the boronic ester to the corresponding azide, yielding this compound.

Table 1: Key Reagents and Conditions for Ir-Catalyzed C-H Borylation/Cu-Catalyzed Azidation

| Step | Catalyst | Ligand | Boron/Azide Source | Solvent | Temperature |

| C-H Borylation | [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ or HBpin | Various | Room Temperature |

| Azidation | CuI or CuSO₄ | - | TMSN₃ or NaN₃ | Various | Mild |

Stereoselective and Regioselective Synthesis of Azido-Functionalized Compounds

The synthesis of chiral azides is of significant interest due to their role as precursors to chiral amines, which are prevalent in pharmaceuticals and natural products. umn.edu Achieving high levels of stereoselectivity and regioselectivity in the introduction of the azido (B1232118) group is a key challenge. rsc.org

Regioselective Azidation: The regioselective azidation of aromatic and heteroaromatic compounds can be achieved through various strategies, often involving directing groups or the inherent electronic properties of the substrate. acs.orgrsc.org For instance, copper-catalyzed C-H azidation of anilines has been shown to proceed with high ortho-selectivity, using the amino group as a directing element. rsc.orgresearchgate.net Similarly, dirhodium(II) catalysts have been employed for the chemo- and regioselective azidation of arenes, where the selectivity is often consistent with electrophilic aromatic substitution patterns. acs.orgacs.org In the case of biaryl substrates, the azide group is typically installed on the more electron-rich aromatic ring. acs.org

Stereoselective Azidation: Stereoselective azidation methods often rely on the use of chiral auxiliaries, catalysts, or substrates. rsc.orgdigitellinc.com For example, a Lewis-acid-mediated azidation of C2-substituted glycals has been reported to be highly regio- and stereoselective, introducing the azido group at the C3-position. rsc.orgrsc.org The stereochemical outcome of such reactions is often influenced by the electronic nature of the substituents on the substrate. rsc.org Another approach involves the dynamic kinetic resolution of racemic starting materials, such as allylic azides, to produce enantioenriched products. umn.edu The stereoselective synthesis of mechanically planar chiral rotaxanes has also been achieved using an α-amino acid-derived azide, where the stereoselectivity is attributed to the biased equilibrium between diastereomeric macrocycle-bound intermediates. wiley.com

The ring-opening of epoxides and aziridines with an azide source is a well-established method for the synthesis of vicinal azidoalcohols and azidoamines, respectively. organic-chemistry.org The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. For example, the use of diethylaluminum azide for the ring-opening of trisubstituted epoxides generally leads to the formation of the more highly substituted azide, consistent with an Sₙ1-like transition state. acs.org

Protection-Deprotection Strategies for Azido Groups in Carbanion Chemistry

The azido group is a versatile functional group in organic synthesis, not only for its reactivity in cycloadditions and reductions but also as a protected form of a primary amine. wikipedia.org The stability of the azido group to a wide range of reaction conditions, including acidic and basic environments, makes it an attractive protecting group. baseclick.eu However, the use of azides in carbanion chemistry presents a challenge due to the potential for the highly nucleophilic carbanion to react with the electrophilic terminal nitrogen of the azide.

To overcome this, protection-deprotection strategies for the azido group have been developed. One such strategy involves the reaction of the azide with a phosphine, such as di(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos), to form a stable phosphazide (B1677712) intermediate. frontiersin.org This phosphazide effectively masks the reactivity of the azido group, allowing for subsequent reactions involving carbanions. The phosphazide can be readily converted back to the azide upon treatment with elemental sulfur. frontiersin.org

This protection strategy has been successfully employed in the preparation of organomagnesium intermediates bearing a protected azido group. frontiersin.org For example, an iodo-substituted azide can be first converted to the corresponding phosphazide. Subsequent iodine-magnesium exchange generates a Grignard reagent with the protected azido group, which can then react with various electrophiles. researchgate.netfrontiersin.org Deprotection with elemental sulfur then regenerates the azido group in the final product. frontiersin.org This methodology allows for the synthesis of a diverse range of azides that would be inaccessible through direct carbanion chemistry on an unprotected azide. researchgate.net

Table 2: Protection and Deprotection of Azido Groups

| Protecting Group | Protection Reagent | Deprotection Reagent |

| Phosphazide | di(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos) | Elemental Sulfur |

One-Pot Synthetic Procedures for Aryl Azides

One-pot syntheses are highly desirable in organic chemistry as they increase efficiency, reduce waste, and can avoid the isolation of potentially hazardous intermediates. thieme-connect.comthieme-connect.com Several one-pot procedures for the synthesis of aryl azides have been developed, often starting from readily available precursors like anilines or aryl halides. scienceopen.comresearchgate.net

A common one-pot method involves the diazotization of anilines followed by reaction with an azide source. scielo.brscite.ai For instance, anilines can be treated with sodium nitrite (B80452) and hydrazine (B178648) hydrate (B1144303) in the presence of an acid to generate the corresponding aryl azide in a single step. amazonaws.com This method is advantageous as it avoids the use of pre-formed sodium azide, which can be difficult to obtain due to its explosive nature. scielo.br Another variation employs isopropyl nitrite for the diazotization of anilines, followed by an in situ reaction with an azide source. scielo.br

One-pot procedures starting from aryl halides have also been developed. These typically involve a copper-catalyzed coupling of the aryl halide with an azide source, such as sodium azide. researchgate.net The efficiency of these reactions can often be enhanced by the use of ligands, such as diamines, and additives like sodium ascorbate, which helps to stabilize the copper(I) catalyst. thieme-connect.comresearchgate.net This approach has been successfully applied to both aryl iodides and bromides, expanding the scope of available starting materials. thieme-connect.com

Furthermore, one-pot procedures can be extended to include subsequent reactions of the in situ generated aryl azide. For example, the copper-catalyzed azidation of an aryl halide can be combined with a 1,3-dipolar cycloaddition with an alkyne to directly form a 1,2,3-triazole in a single reaction vessel. thieme-connect.comthieme-connect.com This tandem approach is particularly valuable for the rapid generation of compound libraries for applications in drug discovery and materials science.

Table 3: Comparison of One-Pot Synthetic Routes to Aryl Azides

| Starting Material | Reagents | Key Features |

| Anilines | Sodium nitrite, Hydrazine hydrate | Avoids the use of sodium azide. amazonaws.com |

| Anilines | Isopropyl nitrite, Azide source | Mild conditions. scielo.br |

| Aryl Halides | Copper catalyst, Sodium azide, Ligand | Applicable to both aryl iodides and bromides. thieme-connect.comresearchgate.net |

Reactivity and Transformation Pathways of 1 Azido 3 Bromobenzene

Click Chemistry and Bioorthogonal Transformations

1-Azido-3-bromobenzene is a key reagent in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. vulcanchem.comresearchgate.net Its applications are particularly prominent in bioorthogonal chemistry, where reactions can occur in living systems without interfering with native biochemical processes. sigmaaldrich.comrsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. researchgate.netmdpi.com This reaction involves the coupling of an azide (B81097), such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. vulcanchem.comorganic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.netorganic-chemistry.org

The CuAAC reaction between this compound and a terminal alkyne leads to the formation of a 1,4-disubstituted 1,2,3-triazole. vulcanchem.comresearchgate.net This transformation is highly regioselective, yielding the 1,4-isomer as the major product. organic-chemistry.orgnih.gov The resulting triazole ring is a stable aromatic heterocycle found in a wide range of biologically active compounds and functional materials. vulcanchem.comnih.gov The reaction proceeds under mild conditions, often at room temperature and in various solvents, including water. mdpi.comorganic-chemistry.org

For instance, the reaction of 1-azido-4-bromobenzene (B1265736) with 1-chloro-4-prop-2-ynyloxybenzene in the presence of a glucose/Benedict's reagent system (which generates the Cu(I) catalyst in situ) yields 1-(4-bromophenyl)-4-(4-chlorophenoxymethyl)-1,2,3-triazole in good yield. mdpi.com This highlights the practical utility of CuAAC in synthesizing complex triazole structures.

Interactive Table: Examples of CuAAC Reactions with Aryl Azides

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Yield (%) | Reference |

| 1-Azido-4-bromobenzene | 1-Chloro-4-prop-2-ynyloxybenzene | Glucose/Benedict's Reagent | 1-(4-Bromophenyl)-4-(4-chlorophenoxymethyl)-1,2,3-triazole | 73 | mdpi.com |

| Phenyl Azide | Phenylacetylene | Copper-on-charcoal | 1,4-Diphenyl-1H-1,2,3-triazole | 96.2 | rsc.org |

A key feature of the CuAAC reaction is its high regioselectivity, which overwhelmingly favors the formation of the 1,4-disubstituted triazole isomer over the 1,5-isomer. organic-chemistry.orgnih.gov This selectivity is a direct consequence of the copper-catalyzed mechanism. nih.gov In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of both 1,4- and 1,5-regioisomers. organic-chemistry.orgresearchgate.net The copper catalyst, however, coordinates to the terminal alkyne, forming a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner that directs the formation of the 1,4-disubstituted product. nih.gov The energy barrier for the formation of the 1,4-isomer is significantly lower than that for the 1,5-isomer in the catalyzed reaction, explaining the observed regioselectivity. nih.gov

Formation of 1,4-Disubstituted 1,2,3-Triazoles

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for applications in living systems, as it obviates the need for a potentially toxic copper catalyst. sigmaaldrich.comnih.gov This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide due to the release of ring strain. sigmaaldrich.commagtech.com.cn

The bioorthogonal nature of SPAAC has made it an invaluable tool for in vivo applications. sigmaaldrich.comnih.gov It allows for the specific labeling of biomolecules, such as proteins and glycans, within their native environment without causing cellular toxicity. sigmaaldrich.comrsc.org For example, an azide-modified biomolecule can be selectively tagged with a cyclooctyne-functionalized probe, such as a fluorescent dye or a drug molecule. interchim.fr The reaction between this compound and a strained cyclooctyne, like a dibenzocyclooctyne (DBCO) derivative, proceeds rapidly at physiological temperatures to form a stable triazole linkage. interchim.frlumiprobe.com This copper-free approach has been successfully employed in molecular imaging, drug delivery, and tissue engineering. nih.gov

Interactive Table: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-driven) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |

| Regioselectivity | High (1,4-disubstituted) | Mixture of regioisomers (often not separable) |

| Biocompatibility | Limited by copper cytotoxicity | High (bioorthogonal) |

| Applications | Organic synthesis, materials science, bioconjugation (in vitro) | In vivo imaging, drug delivery, cell labeling |

Staudinger Ligation and Related Phosphine (B1218219) Chemistry

The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a phosphine. nih.gov This reaction forms an aza-ylide intermediate, which can then be trapped by an electrophile to form a stable amide bond. ysu.am The classic Staudinger reaction involves the reduction of an azide to an amine by a phosphine. nih.gov

In the context of this compound, the azide group can react with a phosphine, such as triphenylphosphine (B44618). ysu.am The initial step is the formation of a phosphazide (B1677712) intermediate, which then loses nitrogen gas to form an iminophosphorane (aza-ylide). ysu.am This reactive intermediate can be utilized in various synthetic transformations. For instance, in the traceless Staudinger ligation, a specifically designed phosphine reagent containing an ester group reacts with the azide. The intermediate aza-ylide undergoes an intramolecular cyclization and subsequent hydrolysis to form an amide bond, with the phosphine oxide being released as a byproduct. nih.gov This method is particularly useful for peptide and protein synthesis. nih.gov

Formation of Iminophosphoranes and Amine Precursors

The reaction of this compound with phosphines, most commonly triphenylphosphine (PPh₃), is a cornerstone of its reactivity, leading to the formation of an iminophosphorane, also known as an aza-ylide. nrochemistry.comwikipedia.orgmdpi.com This transformation is known as the Staudinger reaction. wikipedia.orgsigmaaldrich.com The reaction proceeds through a phosphazide intermediate, which then loses a molecule of dinitrogen (N₂) to form the stable iminophosphorane. nrochemistry.comwikipedia.org

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group. This is followed by a rearrangement within a four-membered ring transition state, which results in the extrusion of N₂ and the formation of the P=N double bond characteristic of iminophosphoranes. nrochemistry.com The resulting N-(3-bromophenyl)triphenyliminophosphorane is a versatile intermediate.

A key application of this iminophosphorane is its hydrolysis to produce a primary amine. wikipedia.orgmdpi.comcommonorganicchemistry.com Treatment of the iminophosphorane with water cleaves the phosphorus-nitrogen bond, yielding 3-bromoaniline (B18343) and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion. nrochemistry.comwikipedia.org This two-step process, the Staudinger reaction followed by hydrolysis, represents a mild and efficient method for the reduction of an azide to an amine, serving as a valuable alternative to harsher reduction methods. wikipedia.orgcommonorganicchemistry.com

Traceless Staudinger Ligation for Amide Bond Synthesis

A sophisticated evolution of the Staudinger reaction is the "traceless" Staudinger ligation, a powerful chemoselective method for forming amide bonds. sigmaaldrich.comnih.govresearchgate.net This reaction joins an azide with a specifically designed phosphine that carries an electrophilic trap, typically a thioester. nih.govraineslab.com The term "traceless" signifies that, after the reaction, no atoms from the phosphine reagent remain in the final amide product. nih.gov

In the context of this compound, a derivative would be used where either the azide is part of one molecule (e.g., a peptide or other biomolecule) and the phosphinothioester is on the other, or vice versa. mdpi.com The reaction is initiated by the standard formation of an iminophosphorane. However, the key feature is an intramolecular acyl transfer. The nucleophilic nitrogen of the newly formed iminophosphorane attacks the adjacent thioester carbonyl group. nih.govraineslab.com This intramolecular cyclization forms a five-membered amidophosphonium salt intermediate. nih.gov Subsequent hydrolysis of this intermediate cleaves the P-N bond, releasing the desired amide product and a phosphine oxide byproduct. nih.govnih.gov

A crucial aspect of this ligation is its high chemoselectivity; the azide and phosphine moieties are largely orthogonal to the functional groups found in biological molecules, allowing for the specific coupling of unprotected fragments. nih.govresearchgate.net The rate-determining step for reactions with alkyl azides is typically the initial association of the phosphine and the azide, whereas for aryl azides, the intramolecular amide bond-forming step can be rate-limiting. raineslab.comysu.am

Inverse Electron-Demand Diels-Alder Cycloaddition

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-poor diene and an electron-rich dienophile. nih.govwikipedia.org This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. wikipedia.org IEDDA reactions are noted for their rapid kinetics and biocompatibility, making them a prominent "click chemistry" tool. rsc.orgrsc.org

The most common dienes used in IEDDA are electron-deficient nitrogen-containing heterocycles, such as 1,2,4,5-tetrazines. nih.govwikipedia.orgrsc.org These react with electron-rich dienophiles like alkenes, alkynes, and enamines. wikipedia.org The reaction is driven by the interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org

While the azide group of this compound is a key player in other cycloadditions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its direct role as a diene in IEDDA reactions is not typical. rsc.org Aryl azides are generally less reactive than alkyl azides in cycloaddition reactions, and tuning the reaction rates by modifying the azide partner is challenging. rsc.org It is more common for the azide functionality to be used as a precursor. For instance, this compound could be functionalized to incorporate a suitable electron-rich dienophile, which would then react with an electron-poor diene like a tetrazine. Alternatively, the azide itself can participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions with strained alkynes or via the in-situ formation of other reactive species. nih.gov

Other Key Organic Reactions

Azide Reduction to Anilines and Related Amines

The reduction of the azido (B1232118) group in this compound to the corresponding amine, 3-bromoaniline, is a fundamental transformation. A variety of methods exist to achieve this, offering different levels of selectivity and mildness.

Catalytic hydrogenation is a common and efficient method. thieme-connect.de This typically involves treating the azide with hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C). thieme-connect.deias.ac.in However, care must be taken as some highly active catalysts can also lead to dehalogenation, removing the bromine atom. ias.ac.in Another approach is transfer hydrogenation, which uses a hydrogen donor like sodium borohydride (B1222165) (NaBH₄) in conjunction with a catalyst. academie-sciences.fr For instance, the [Ru(p-cymene)Cl₂]₂ complex has been shown to be an effective catalyst for the reduction of aryl azides with NaBH₄ in a water/methanol solvent system, often proceeding rapidly at room temperature. academie-sciences.fr While NaBH₄ alone is generally not reactive enough to reduce an azide, its combination with a suitable catalyst provides a powerful and often chemoselective reducing system. cmu.eduresearchgate.netquora.com The Staudinger reaction, as previously discussed (Section 3.1.3.1), using triphenylphosphine followed by aqueous workup, is another exceptionally mild method for this reduction. commonorganicchemistry.com

| Reagent/Catalyst System | Solvent | Temperature | Outcome |

| H₂ / Pd/C | Methanol | Room Temperature | Reduction of azide to amine; potential for dehalogenation. thieme-connect.deias.ac.in |

| NaBH₄ / [Ru(p-cymene)Cl₂]₂ | Water/Methanol | Room Temperature | Efficient and rapid reduction to 3-bromoaniline. academie-sciences.fr |

| PPh₃ then H₂O | THF/Water | Room Temp. to 65 °C | Mild reduction to 3-bromoaniline via an iminophosphorane. nrochemistry.comcommonorganicchemistry.com |

| NaBH₄ / Tin(IV) 1,2-benzenedithiolate | THF/Water | ~15 °C | Catalytic reduction of aryl azides to amines in high yield. cmu.edu |

Aza-Wittig Reactions with Carbonyl Compounds

The aza-Wittig reaction is a powerful method for the synthesis of imines, which involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orgbeilstein-journals.org The iminophosphorane derived from this compound, N-(3-bromophenyl)triphenyliminophosphorane, can be readily prepared via the Staudinger reaction. commonorganicchemistry.com

The mechanism of the aza-Wittig reaction is analogous to the conventional Wittig reaction. wikipedia.orgorganic-chemistry.org The iminophosphorane attacks the carbonyl carbon of the aldehyde or ketone to form a four-membered oxazaphosphetane intermediate. mdpi.com This intermediate then collapses, driven by the formation of the highly stable triphenylphosphine oxide, to yield the corresponding imine (a compound containing a C=N double bond). wikipedia.orgbeilstein-journals.orgmdpi.com

This reaction provides a direct route to synthesize a wide range of 3-bromo-substituted imines from this compound. commonorganicchemistry.commasterorganicchemistry.com The reaction can be performed by generating the iminophosphorane in situ from this compound and triphenylphosphine, followed by the addition of the carbonyl compound. wikipedia.orgyoutube.com This one-pot procedure is highly efficient for converting aldehydes and ketones into their corresponding N-(3-bromophenyl)imines. wikipedia.org

Intramolecular Cyclization Reactions Involving the Azido Moiety

The azide group in derivatives of this compound is a versatile functional group for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. koreascience.kr These reactions often proceed through highly reactive intermediates like nitrenes (generated by thermolysis or photolysis of the azide) or via concerted cycloaddition pathways.

For instance, if a suitable reactive group is introduced at the position ortho to the azide (the 2-position of the this compound ring), intramolecular cyclization can lead to the formation of fused heterocyclic systems. One prominent example is the synthesis of benzimidazoles. organic-chemistry.orgsemanticscholar.orgrsc.org A synthetic route could involve a 1-azido-2-amino-3-bromobenzene derivative reacting with an aldehyde or carboxylic acid. A more direct approach involves the intramolecular cyclization of a 1-azido-2-(N-arylamidines) derivative. organic-chemistry.org

Another example is the synthesis of quinolines. An alkyne group can be introduced onto the ring, and subsequent electrophilic cyclization can trigger the azide to participate in ring formation, ultimately yielding a substituted quinoline (B57606) after nitrogen extrusion. organic-chemistry.org Similarly, intramolecular [3+2] cycloaddition between the azide and a tethered alkyne or alkene can form fused triazoline or triazole rings, which can be stable or serve as intermediates for further transformations. researchgate.netbeilstein-journals.org These strategies highlight the utility of the azido group as a masked reactive species, enabling the construction of complex heterocyclic scaffolds from appropriately substituted this compound precursors. koreascience.krlibretexts.org

Radical Azidooxygenation and Difunctionalization of Alkenes

The vicinal azidooxygenation of alkenes is a significant transformation in organic synthesis, providing a direct route to 1,2-amino alcohols, which are crucial structural motifs in many biologically active compounds. acs.org A photoredox-catalyst-free method has been developed for the intermolecular azidooxygenation of alkenes, including derivatives like 1-bromo-3-vinylbenzene, the precursor to this compound's reactivity in this context. acs.orgacs.org This process involves the simultaneous introduction of both a C-O and a C-N bond across a C=C double bond. acs.org

The reaction is initiated by the photolysis of a λ³-azidoiodane species, which generates an azidyl radical. acs.orgacs.org This radical then adds to the alkene, creating a carbon-centered radical intermediate that is subsequently trapped. acs.orgacs.orgorganic-chemistry.orgnih.gov For instance, the reaction of 1-bromo-3-vinylbenzene with TMSN₃ and TEMPO under blue LED irradiation yields 1-(2-azido-1-(3-bromophenyl)ethoxy)-2,2,6,6-tetramethylpiperidine in good yield. acs.orgdoi.org This method demonstrates high regioselectivity and is applicable to a diverse range of functionalized substrates, including unactivated alkenes. acs.orgacs.org

The difunctionalization of alkenes extends beyond azidooxygenation, representing a versatile strategy for building molecular complexity. rsc.org These reactions can introduce two new functional groups across a double bond, with various metals and reaction conditions enabling different outcomes. rsc.orgdoi.orgrsc.org

Table 1: Radical Azidooxygenation of 1-Bromo-3-vinylbenzene

| Alkene Substrate | Reagents | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1-Bromo-3-vinylbenzene | TMSN₃, TEMPO, PhI(OAc)₂ | Blue LED, 35 °C, 3-12 h | 1-(2-Azido-1-(3-bromophenyl)ethoxy)-2,2,6,6-tetramethylpiperidine | 86 | acs.orgdoi.org |

1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles (e.g., Nitriles, Enaminones)

The azide group of this compound is an excellent 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.org These reactions are a cornerstone of click chemistry, providing efficient and highly regioselective access to complex molecular architectures. vulcanchem.comresearchgate.net

With nitriles, azides can form tetrazoles, although this transformation can sometimes be challenging. nih.gov The reactivity is influenced by the electronic nature of both the azide and the nitrile. nih.gov In some cases, metal catalysis, such as with ruthenium(II) complexes, can facilitate the cycloaddition. nih.gov

The reaction of azides with enaminones provides a practical and efficient one-pot, multicomponent method for synthesizing 4-acyl-1,2,3-triazoles with complete regioselectivity. researchgate.net This process involves the in-situ formation of an enaminone intermediate, which then undergoes a 1,3-dipolar cycloaddition with the organic azide. researchgate.net The reaction mechanism can proceed through either a concerted [3+2] pathway or a stepwise cycloaddition, depending on the specific reactants. scite.ai The use of β-enaminones as dipolarophiles has been shown to be effective in deep eutectic solvents, offering an environmentally benign approach.

Enamines, in general, are highly reactive dipolarophiles in reactions with azides. researchgate.net The initial 1,2,3-triazoline (B1256620) products are often unstable and can undergo further transformations, providing pathways to a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.net

Cross-Coupling Reactions at the Bromo Position

The bromine atom in this compound serves as a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds while preserving the azide functionality for subsequent transformations. vulcanchem.com

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a prominent example. nih.govjsynthchem.com For substrates like this compound, the C(sp²)–Br bond can be selectively coupled with arylboronic acids using a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand like PCy₃·HBF₄. nih.gov These reactions typically proceed in high yields and tolerate a wide range of functional groups. nih.gov The efficiency and selectivity of these couplings can be influenced by the choice of catalyst, ligand, base, and reaction conditions. rsc.org

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems, often offering different reactivity and being more cost-effective. nih.govuni-regensburg.deresearchgate.net These reactions can be used to form C-C, C-O, and C-N bonds. uni-regensburg.deresearchgate.net For instance, nickel catalysts can mediate the homocoupling of aryl halides like bromobenzene (B47551) to form biphenyls, often in the presence of a reducing agent like zinc. nih.gov Nickel catalysis is also effective for the cross-coupling of aryl halides with various nucleophiles, including phenols and amines. uni-regensburg.de The choice of ligand is crucial in these reactions, influencing the efficiency and selectivity of the transformation. nih.govuni-regensburg.de

Table 2: Comparison of Palladium and Nickel-Catalyzed Cross-Coupling

| Catalyst System | Typical Reaction | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|

| Palladium | Suzuki, Heck, Sonogashira | High functional group tolerance, well-established | Higher cost, potential for catalyst deactivation | vulcanchem.comrsc.orgnih.gov |

| Nickel | Homocoupling, C-O/C-N coupling | Lower cost, unique reactivity | Can be more sensitive to reaction conditions | nih.govuni-regensburg.deresearchgate.net |

Transformations Involving Nitrene Intermediates

The thermal or photochemical decomposition of aryl azides like this compound leads to the formation of highly reactive nitrene intermediates by the extrusion of nitrogen gas. vulcanchem.com These electron-deficient species can undergo a variety of transformations, making them valuable in synthetic organic chemistry. numberanalytics.com

Key reactions of nitrenes include:

C-H Amination/Insertion: Nitrenes can insert into C-H bonds to form new C-N bonds, providing a direct method for amination. numberanalytics.com

Aziridination: Addition of a nitrene to an alkene yields an aziridine (B145994) ring. numberanalytics.com

Rearrangements: Nitrenes can undergo rearrangements, such as the Curtius-type rearrangement, to form isocyanates or other stable molecules.

Hydrogen Abstraction: Triplet nitrenes can abstract hydrogen atoms to form primary amines.

The specific reaction pathway taken by the nitrene is influenced by its electronic state (singlet or triplet) and the reaction conditions. numberanalytics.com

Migratory Difluorination Reactions Facilitated by Azide Coordination

Recent advances in organofluorine chemistry have demonstrated the ability of the azide group to participate in and direct complex transformations. chinesechemsoc.orgchinesechemsoc.org In a hypervalent iodine-mediated migratory 1,3-difluorination of allylic azides, the azide group plays a dual role as both a directing and a migrating group. chinesechemsoc.orgchinesechemsoc.org This allows for the diastereoselective synthesis of 1,3-difluoro-2-azides, which are valuable building blocks. chinesechemsoc.org

Computational studies have suggested that the coordination of the azide group to the iodine(III) species is crucial for the high diastereoselectivity observed in these reactions. chinesechemsoc.org While this specific reaction has been demonstrated on allylic azides, the underlying principle of azide coordination influencing the outcome of a reaction could potentially be applied to aromatic systems like this compound in appropriately designed transformations.

Applications of 1 Azido 3 Bromobenzene in Advanced Chemical Synthesis

Construction of Complex Molecular Architectures

The distinct reactivity of the azido (B1232118) and bromo functionalities on the benzene (B151609) ring of 1-azido-3-bromobenzene allows for its use in multi-step syntheses to build intricate molecular structures. vulcanchem.com The azido group is a key player in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forges stable triazole linkages. vulcanchem.compcbiochemres.com Simultaneously, the bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. vulcanchem.com

This orthogonal reactivity enables a programmed, stepwise approach to synthesis. For instance, a cross-coupling reaction can be performed at the bromine site while leaving the azide (B81097) group untouched for a subsequent cycloaddition reaction. This strategy is fundamental to modular synthesis, where complex molecules are assembled from smaller, pre-functionalized units. The ability to introduce different substituents at two distinct points on the aromatic ring makes this compound a powerful precursor for creating libraries of complex compounds for various applications, including materials science and bioconjugation. vulcanchem.comontosight.ai

Synthesis of Diverse Nitrogen-Containing Heterocycles

Organic azides are crucial precursors for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comresearchgate.net this compound, in particular, serves as a key starting material for various five-membered, six-membered, and fused heterocyclic systems. vulcanchem.comnih.gov

Five-Membered Heterocycles (e.g., Pyrroles, Pyrazoles, Triazoles)

The synthesis of five-membered nitrogen heterocycles is a well-established application of aryl azides.

Pyrroles: General methods for synthesizing pyrrole (B145914) rings from aryl azides often involve reactions that proceed through nitrene intermediates or their equivalents. researchgate.net For example, visible-light-mediated photoredox catalysis can be used to condense aryl azides with aldehydes to form 1,3,4-trisubstituted pyrroles. nih.govacs.org Another approach involves the transition metal-catalyzed reaction of dienyl azides, which provides an efficient pathway to substituted pyrroles. organic-chemistry.org While these methods are general for aryl azides, they demonstrate established pathways applicable to this compound for creating bromophenyl-substituted pyrroles.

Pyrazoles: The synthesis of pyrazoles from azides can proceed through several mechanistic routes. One method involves the reaction of aryl azides with acrylic esters, which, after rearrangement and subsequent cycloaddition, yields disubstituted pyrazolines. thieme-connect.com Other strategies include multicomponent reactions where ketenimine intermediates, generated from terminal alkynes and sulfonyl azides, react further to build the pyrazole (B372694) core. nih.gov The Curtius rearrangement of pyrazoyl azides has also been employed to create functionalized pyrazoles. scispace.com These varied methodologies highlight the potential for this compound to serve as a precursor to pyrazole derivatives.

Triazoles: The most prominent application of this compound in this category is the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.com This highly efficient and regioselective "click" reaction joins the azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. vulcanchem.comresearchgate.net This reaction is exceptionally versatile and has been used to create a vast library of triazole-containing compounds, including benzotriazole-triazole conjugates. ias.ac.in

| Heterocycle | Synthetic Method | Key Reagents | Ref. |

| Pyrrole | Photoredox catalysis | Aryl azide, Aldehyde, Photocatalyst | nih.govacs.org |

| Pyrrole | Transition-metal catalysis | Dienyl azide, ZnI₂ or Rhodium catalyst | organic-chemistry.org |

| Pyrazoline | 1,3-dipolar cycloaddition | Aryl azide, Acrylic ester, DABCO | thieme-connect.com |

| 1,2,3-Triazole | CuAAC "Click" Chemistry | This compound, Terminal alkyne, Cu(I) catalyst | vulcanchem.com |

Six-Membered Heterocycles (e.g., Pyridines, Triazines)

The synthesis of six-membered heterocycles from aryl azides is also an area of active research.

Pyridines: Recent methodologies have been developed to convert aryl azides directly into pyridines. One innovative approach involves a regioselective nitrene internalization process, where a nitrogen atom is inserted into the benzene ring, followed by rearrangement to form the pyridine (B92270) skeleton. nih.gov Another protocol uses blue light and oxygen to transform aryl azides into 2-aminopyridines through a process of nitrogen insertion and subsequent oxidative carbon extrusion. nih.govacs.org These cutting-edge methods offer pathways to synthesize pyridine derivatives from precursors like this compound.

Triazines: The synthesis of 1,3,5-triazines can be achieved through various routes, including the [2+3] cycloaddition of nitriles with reagents like dicyandiamide (B1669379) and sodium azide. organic-chemistry.org More specifically for aromatic polyazides, cyanuric triazide (2,4,6-triazido-1,3,5-triazine) is readily prepared from cyanuric chloride and sodium azide. mdpi.com While direct synthesis from this compound is less common, its derivatives could potentially be incorporated into more complex triazine systems.

Fused Heterocyclic Systems (e.g., Triazoloindolones, Benzotriazoles)

This compound is a key precursor for various fused heterocyclic structures.

Benzotriazoles: A powerful method for synthesizing benzotriazoles involves the [3+2] cycloaddition of azides with benzynes, which are generated in situ. organic-chemistry.org This "benzyne click chemistry" provides a rapid and mild route to a variety of substituted benzotriazoles. organic-chemistry.org An alternative approach involves an azide group-directed lithiation of 2-azidoaryl bromides, followed by cyclization. Benzotriazole-containing compounds have been synthesized and investigated for their potential biological activities. researchgate.netacs.org

Triazoloindolones: A notable application involves the synthesis of sterically hindered 1-(2-bromophenyl)-1,2,3-triazole derivatives, which can then undergo palladium-catalyzed carbonylation and intramolecular cyclization to yield triazolo[1,5-a]indolones.

The following table summarizes a reaction producing a fused heterocyclic system.

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

| 2-Azidoaryl bromide | n-BuLi | - | Benzotriazole (B28993) | |

| Azide | o-(trimethylsilyl)aryl triflate | CsF | Benzotriazole | organic-chemistry.org |

Organometallic Heterocycles

The versatility of organic azides extends to the synthesis of organometallic heterocycles, which incorporate elements such as phosphorus, boron, or aluminum into a heterocyclic ring. mdpi.comnih.gov While specific examples starting directly from this compound are specialized, the general methodologies for reacting organic azides to form these structures are well-documented in review literature. mdpi.comnih.gov These syntheses often involve reactions of the azide group with organometallic reagents containing the desired heteroatom, leading to novel structures with unique electronic and catalytic properties.

Role in the Generation of Bioactive Molecules

The heterocyclic scaffolds synthesized from this compound are frequently found in molecules of medicinal interest. The resulting compounds are often investigated for a range of biological activities.

For example, the triazole moiety, readily accessible via click chemistry from this compound, is a well-known pharmacophore present in numerous antimicrobial and anticancer agents. ontosight.ai Similarly, benzotriazoles, which can be efficiently synthesized from aryl azide precursors, are recognized as valuable core structures in medicinal chemistry and have been incorporated into compounds with potential central nervous system activity. vulcanchem.comresearchgate.net

Research has also explored the synthesis of benzodiazepine (B76468) triazole derivatives and other complex heterocycles from this compound, with the goal of discovering new potential therapeutic agents. vulcanchem.com The ability to use this compound to construct diverse and complex molecules makes it a valuable starting point in drug discovery programs. pcbiochemres.com

Assembly of Drug Analogs and Pharmacological Probes

The structural motifs accessible through this compound are prevalent in many biologically active compounds. The 1,2,3-triazole core, formed via the click reaction, is a well-established pharmacophore that acts as a stable linker or a bioisostere for other functional groups in drug design. beilstein-journals.orgfrontiersin.org The ability to combine triazole formation with further diversification through the bromo substituent makes this compound a powerful tool for generating libraries of drug analogs for structure-activity relationship (SAR) studies.

Research has demonstrated its use in synthesizing complex heterocyclic systems with potential therapeutic applications. For instance, derivatives of this compound are used to create substituted triazoles, which can be further elaborated into more complex structures like triazolopyrimidines. evitachem.com These scaffolds are of interest in medicinal chemistry for developing potential anticancer and anti-inflammatory agents. evitachem.com The synthesis often involves an initial CuAAC reaction between the azide group of this compound and a terminal alkyne, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce additional molecular complexity. This sequential strategy allows for the controlled and convergent assembly of target molecules.

The following table summarizes representative examples of molecular scaffolds synthesized using this compound for pharmacological applications.

| Target Compound Class | Key Reactions Employed | Potential Application | Research Finding |

| Substituted 1,2,3-Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Building blocks for various therapeutic agents | The azide group reacts with high efficiency and regioselectivity with terminal alkynes to form 1,4-disubstituted triazoles, which are key intermediates in drug discovery. nih.govbeilstein-journals.org |

| Triazolo[1,5-a]indolones | CuAAC followed by Palladium-Catalyzed Carbonylative Cyclization | Sterically hindered heterocycles for screening | 1-(2-bromophenyl)-1,2,3-triazole derivatives, prepared from 2-bromophenyl azide (an isomer of this compound), undergo intramolecular cyclization to yield complex polycyclic structures. beilstein-journals.org |

| Biaryl Triazoles | CuAAC followed by Suzuki Cross-Coupling | Enzyme inhibitors, receptor ligands | The bromine atom allows for the introduction of a second aryl group via Suzuki coupling after the triazole ring has been formed, enabling the exploration of chemical space around the core scaffold. |

| Triazolopyrimidines | Multi-step synthesis involving cyclization and substitution | Anticancer and anti-inflammatory agents | The 3-bromophenyl moiety can be incorporated into complex heterocyclic systems like triazolopyrimidines, which have shown diverse biological activities. evitachem.com |

Precursors for Chemical Biology Tools

In chemical biology, researchers require specialized molecules to probe and visualize biological processes within living systems. Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.org The azide group is one of the most widely used bioorthogonal handles. acs.org this compound serves as a valuable precursor for creating chemical biology tools because it can introduce this azide functionality onto a molecule of interest.

Once incorporated, the azide allows the molecule to be "clicked" to a reporter tag, such as a fluorophore or a biotin (B1667282) affinity label, that contains a complementary alkyne or strained cyclooctyne (B158145) group. escholarship.org This enables applications such as protein labeling, activity-based protein profiling, and imaging of biomolecules in live cells. The Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) are two other major bioorthogonal reactions that utilize the azide group for cellular applications where the toxicity of a copper catalyst is a concern. acs.org The presence of the bromine atom on the this compound scaffold provides an additional site for modification, allowing for the creation of bifunctional or trifunctional probes that can perform multiple tasks simultaneously.

Applications in Polymer and Materials Science

The dual functionality of this compound is also highly advantageous in materials science, where it is used to synthesize advanced polymers and to modify surfaces to impart specific properties. The azide group's utility in click chemistry and its photoreactivity are key to these applications. vulcanchem.comscbt.com

Functionalized Polymer Synthesis

This compound is employed in the synthesis of functionalized polymers through several strategies. One common approach is post-polymerization modification, where a pre-formed polymer containing alkyne side chains is reacted with this compound via CuAAC. ibs.re.kr This "grafting-to" method efficiently attaches the 3-bromophenyl azide moiety onto the polymer backbone. The resulting polymer is now decorated with both bromo and azide groups, which can be used for further orthogonal modifications.

Alternatively, monomers derived from this compound can be synthesized and subsequently polymerized. For example, by first performing a Sonogashira coupling at the bromine position with an acetylene-containing compound, a new monomer is created that can be polymerized to form materials like functionalized polyacetylenes. The pendant azide groups along the polymer chain remain available for further functionalization via click chemistry, allowing for the creation of complex polymer architectures such as graft copolymers or polymer networks. nih.govresearchgate.net Azide-containing polymers are used as high-energy materials, precursors for functional polymers, and materials for creating cross-linked networks. researchgate.net

| Polymer Type | Synthesis Strategy | Resulting Functionality | Potential Application |

| Poly(ethylene glycol) (PEG) Grafts | Post-polymerization modification (CuAAC) of azido-functionalized polypropylene (B1209903) with alkyne-PEG. | Graft copolymer with altered hydrophilicity and properties. | Biomaterials, drug delivery systems. ibs.re.kracs.org |

| Functionalized Polyacetylenes | Polymerization of a monomer derived from this compound. | Polymer with pendant azide groups for further clicking. | Conductive polymers, functional materials. |

| Cross-linked Polymer Networks | Click reaction between a diazide polymer and a dialkyne cross-linker. | Formation of a stable hydrogel or network material. | Smart materials, tissue engineering scaffolds. nih.gov |

Surface Modification Techniques

Modifying the surface of a material is crucial for controlling its interaction with the external environment. This compound can be used to covalently functionalize a wide range of substrates, including silicon wafers, carbon materials, and metals. vulcanchem.comresearchgate.net One powerful method involves the photoreactivity of the aryl azide group. Upon exposure to UV light, the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H bonds on a substrate surface, forming a stable covalent bond and anchoring the 3-bromophenyl group to the material. wiley.com

Another route for surface modification is through click chemistry. A surface can first be functionalized with terminal alkyne groups, followed by the attachment of this compound via the CuAAC reaction. researchgate.net This method provides a high density of functional groups on the surface. researchgate.net Regardless of the attachment method, the result is a surface decorated with bromine atoms. These bromine atoms act as anchor points for subsequent chemical reactions, such as Suzuki coupling, allowing for the precise engineering of surface properties for applications in electronics, biosensors, and catalysis. vulcanchem.com

Theoretical and Mechanistic Investigations of 1 Azido 3 Bromobenzene Reactivity

Computational Chemistry Methodologies

Modern computational chemistry provides a powerful toolkit for exploring the intricacies of chemical reactions. For a molecule like 1-Azido-3-bromobenzene, these methods can model its electronic structure, predict reaction pathways, and explain the selectivity of its transformations. By simulating molecular behavior, researchers can gain a detailed understanding that complements and guides experimental work.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules like this compound. aps.org This method is favored for its balance of computational cost and accuracy, making it well-suited for investigating the electronic structure and reactivity of medium-sized organic compounds. researchgate.net DFT calculations are instrumental in exploring reaction mechanisms, understanding selectivity, and analyzing molecular properties that govern reactivity. mdpi.comnih.gov

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. colorado.eduresearchgate.net By calculating the energy barriers (activation energies) associated with different pathways, researchers can predict the most likely course of a reaction. acs.org

For instance, in 1,3-dipolar cycloaddition reactions, a common reaction type for azides, DFT can model the concerted or stepwise nature of the mechanism. mdpi.com It can precisely locate the transition state structure, providing geometric parameters and vibrational frequencies that confirm its identity as a first-order saddle point on the potential energy surface. nih.gov Studies on related aryl azides have shown that the substitution pattern on the phenyl ring significantly influences the activation energy. The electron-withdrawing nature of the bromine atom in this compound is expected to affect the energy of the azide's frontier orbitals, thereby influencing the kinetics of its cycloaddition reactions.

A typical DFT study on the reaction of an aryl azide (B81097) might yield the following kind of data for a proposed reaction pathway:

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Dipolarophile | 0.0 |

| TS1 | Transition State for Pathway A | +25.5 |

| Intermediate | Intermediate Species | +5.2 |

| TS2 | Transition State for Pathway B | +28.1 |

| Product | Final Cycloadduct | -15.7 |

This is a representative table based on typical DFT calculations for azide cycloadditions; specific values for this compound would require dedicated computation.

Analysis of Regioselectivity and Diastereoselectivity

When this compound reacts with an unsymmetrical reactant, such as an unsymmetrically substituted alkyne or alkene, multiple regioisomers can be formed. DFT is an invaluable tool for predicting and explaining the observed regioselectivity. mdpi.com This is achieved by calculating the activation energies for the transition states leading to each possible regioisomer. researchgate.net The pathway with the lower energy barrier will be kinetically favored, leading to the major product. acs.org

The regioselectivity in the 1,3-dipolar cycloaddition of azides is governed by the electronic properties of both the azide and the dipolarophile. unimi.it The substituents on the phenyl ring of the azide play a critical role. For this compound, the electron-withdrawing bromine atom and the azido (B1232118) group itself influence the coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) at the terminal nitrogen atoms of the azide. DFT calculations can quantify these effects and predict whether the reaction will favor, for example, the 1,4- or 1,5-disubstituted triazole product. In reactions involving chiral centers, DFT can similarly be used to predict diastereoselectivity by comparing the energies of the transition states leading to different diastereomers. chinesechemsoc.orgchinesechemsoc.org

The predicted regiochemical outcome can be summarized in a data table comparing activation barriers:

| Reaction Pathway | Transition State | Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway A | TS_regio1 | 1,4-disubstituted triazole | 22.3 | Major Product |

| Pathway B | TS_regio2 | 1,5-disubstituted triazole | 24.8 | Minor Product |

This table illustrates how DFT results are used to predict regioselectivity in the cycloaddition of a substituted phenyl azide. The values are illustrative.

Conformational Analysis

Even a relatively rigid molecule like this compound has conformational flexibility, primarily concerning the rotation of the azido group relative to the phenyl ring. DFT calculations can be used to perform a conformational analysis to identify the most stable conformer(s). researchgate.netacs.org This involves calculating the molecule's energy as a function of the dihedral angle defined by, for example, the C2-C1-N1-N2 atoms.